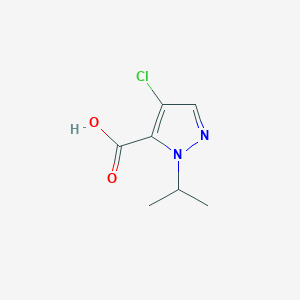
N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with two methoxy groups and an ethylphenyl group. Its unique structure imparts specific chemical and biological properties that make it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the sulfonation of 2,5-dimethoxybenzenesulfonyl chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Sulfonation Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: Oxidized derivatives of the sulfonamide group
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Solvent (ether or tetrahydrofuran), room temperature
Products: Reduced derivatives of the sulfonamide group
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine
Conditions: Solvent (chloroform or carbon tetrachloride), room temperature
Products: Halogenated derivatives of the benzene ring
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium borohydride), and halogenating agents (bromine, chlorine). The reactions are typically carried out in solvents such as dichloromethane, toluene, ether, or tetrahydrofuran under controlled temperature conditions.
Major Products: The major products formed from these reactions are oxidized, reduced, or halogenated derivatives of this compound, which can be further utilized in various chemical and biological applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, and this compound is investigated for similar inhibitory activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamides have been used as antibiotics, and derivatives of this compound are evaluated for their antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.
Comparaison Avec Des Composés Similaires
- N-(2-ethylphenyl)-acetamide
- N-(2-ethylphenyl)-benzenesulfonamide
- N-(2-ethylphenyl)-2,4-dimethoxybenzenesulfonamide
Comparison: N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-(2-ethylphenyl)-acetamide, it has a sulfonamide group instead of an acetamide group, which imparts different chemical properties. Compared to N-(2-ethylphenyl)-benzenesulfonamide, the additional methoxy groups in this compound can enhance its solubility and reactivity. Lastly, compared to N-(2-ethylphenyl)-2,4-dimethoxybenzenesulfonamide, the position of the methoxy groups can affect the compound’s overall electronic distribution and steric hindrance, leading to differences in reactivity and biological activity.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-7-5-6-8-14(12)17-22(18,19)16-11-13(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQDUGUCKYQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)



![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2829024.png)

![ethyl 2-[5-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2829028.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2829030.png)




![(2E)-N-{3,3'-dimethoxy-4'-[(2E)-3-(5-nitrothiophen-2-yl)prop-2-enamido]-[1,1'-biphenyl]-4-yl}-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

